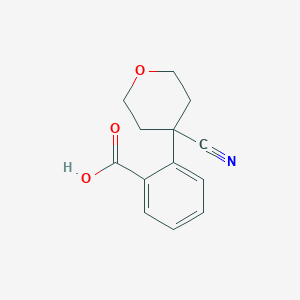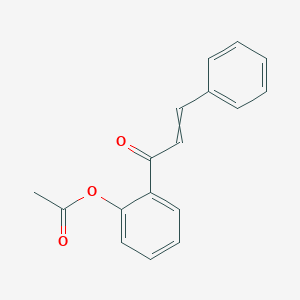
2-Ethyl-2-methyl-5-phenyl-1,3-dioxolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-methyl-5-phenyl-1,3-dioxolan-4-one is a heterocyclic compound belonging to the class of dioxolanes These compounds are characterized by a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-2-methyl-5-phenyl-1,3-dioxolan-4-one can be synthesized through the reaction of 2-ethyl-2-methyl-1,3-dioxolan-4-ol with 2-chloropropionyl chloride. The reaction is typically carried out at a temperature range of 0-5°C for 2-3 hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of carbonyl compounds and diols in the presence of acid catalysts to form the dioxolane ring .
Types of Reactions:
Common Reagents and Conditions:
Reduction: LiAlH4 and NaBH4 are typical reducing agents.
Substitution: Organolithium reagents, Grignard reagents, and other nucleophiles are used for substitution reactions.
Major Products:
Oxidation: Formation of lactones or cleavage products.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-2-methyl-5-phenyl-1,3-dioxolan-4-one has several applications in scientific research:
Chemistry: Used as a reagent in selective ketalization and in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The specific mechanism of action for 2-Ethyl-2-methyl-5-phenyl-1,3-dioxolan-4-one is not well-documented. its effects are likely mediated through interactions with various molecular targets and pathways, depending on the context of its use.
Comparison with Similar Compounds
1,3-Dioxolane: A related compound with a similar ring structure but different substituents.
2,2-Dimethyl-1,3-dioxolan-4-one: Another dioxolane derivative with different substituents.
2-Ethyl-4-methyl-1,3-dioxolane: A stereoisomer with a different arrangement of substituents.
Properties
CAS No. |
6942-74-1 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-ethyl-2-methyl-5-phenyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C12H14O3/c1-3-12(2)14-10(11(13)15-12)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 |
InChI Key |
ZNXPDXFSIBVTGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OC(C(=O)O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


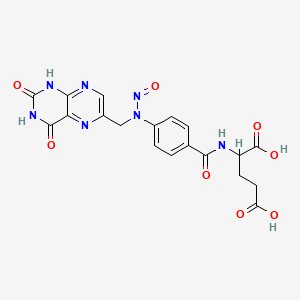
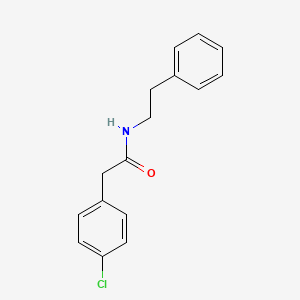
![Methyl 3-(benzo[d][1,3]dioxol-5-yl)propiolate](/img/structure/B13998125.png)
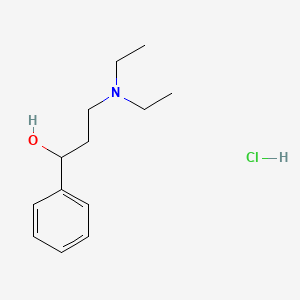
![7-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-6-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B13998135.png)
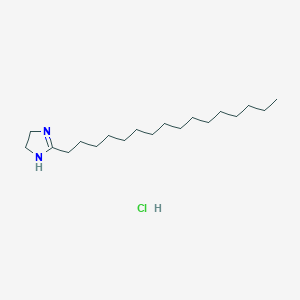
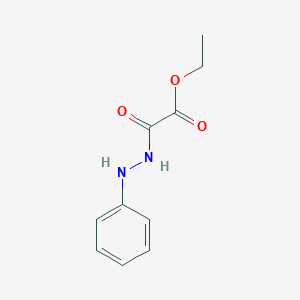



![1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea](/img/structure/B13998168.png)
